4-Hydroxy-1,4,4-triphenylbutan-1-one

Overview

Description

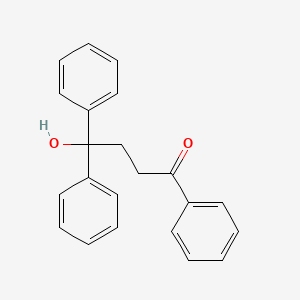

4-Hydroxy-1,4,4-triphenylbutan-1-one is an organic compound with the molecular formula C22H20O2 It is characterized by a hydroxyl group (-OH) and three phenyl groups attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1,4,4-triphenylbutan-1-one typically involves the reaction of benzaldehyde with acetophenone in the presence of a base, followed by the addition of a hydroxyl group. The reaction conditions often include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxo-1,4,4-triphenylbutan-1-one.

Reduction: The carbonyl group can be reduced to form 4-hydroxy-1,4,4-triphenylbutanol.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 4-oxo-1,4,4-triphenylbutan-1-one

Reduction: 4-hydroxy-1,4,4-triphenylbutanol

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

4-Hydroxy-1,4,4-triphenylbutan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1,4,4-triphenylbutan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The phenyl groups can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-Hydroxy-2-butanone: A simpler analog with a similar hydroxyl and carbonyl functional group.

4-Hydroxy-4-phenylbutan-2-one: Another analog with fewer phenyl groups.

Uniqueness: 4-Hydroxy-1,4,4-triphenylbutan-1-one is unique due to the presence of three phenyl groups, which can significantly influence its chemical properties and reactivity

Biological Activity

4-Hydroxy-1,4,4-triphenylbutan-1-one, also known as HTB, is a chemical compound with significant biological activity. This compound has garnered attention in various fields of research due to its potential therapeutic applications. Its structure features a hydroxyl group and three phenyl groups, which contribute to its unique properties.

- Molecular Formula : C19H20O2

- Molecular Weight : 288.36 g/mol

- CAS Number : 41343-21-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been shown to influence several biochemical pathways:

- Antioxidant Activity : HTB exhibits significant antioxidant properties, which can help in reducing oxidative stress in cells.

- Anticancer Effects : Research indicates that HTB may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Properties : The compound has been noted for its ability to modulate inflammatory responses.

Antioxidant Properties

Studies have demonstrated that this compound acts as a potent antioxidant. It scavenges free radicals and reduces lipid peroxidation, thereby protecting cellular components from oxidative damage.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Ascorbic Acid | 12 |

| Trolox | 20 |

Anticancer Activity

HTB has shown promising results in various cancer cell lines. In vitro studies indicate that it can inhibit the growth of breast cancer cells and induce apoptosis through the activation of caspase pathways.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells:

- Treatment Duration : 48 hours

- Concentration Range : 5 µM to 50 µM

- Results : Significant reduction in cell viability (up to 70% at 50 µM) and increased apoptosis markers (caspase-3 activation).

Anti-inflammatory Effects

The anti-inflammatory potential of HTB has been evaluated using lipopolysaccharide (LPS)-induced inflammation models. Results indicated that HTB effectively reduced pro-inflammatory cytokine production.

Table 2: Cytokine Inhibition by HTB

| Cytokine | Control (pg/mL) | HTB Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 500 | 200 |

| IL-6 | 300 | 150 |

| IL-1β | 400 | 180 |

Pharmacological Studies

Recent pharmacological studies have focused on the potential therapeutic applications of HTB. The compound's ability to modulate various signaling pathways makes it a candidate for further investigation in drug development.

Key Findings:

- Cell Cycle Arrest : HTB induces G2/M phase arrest in cancer cells, leading to reduced proliferation.

- Synergistic Effects : When combined with other chemotherapeutic agents, HTB enhances their efficacy while reducing toxicity.

Properties

IUPAC Name |

4-hydroxy-1,4,4-triphenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O2/c23-21(18-10-4-1-5-11-18)16-17-22(24,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,24H,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEFVVMOTRMCIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40298045 | |

| Record name | 4-hydroxy-1,4,4-triphenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41343-21-9 | |

| Record name | NSC120392 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydroxy-1,4,4-triphenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.